molecular formula C13H18O3 B8489140 Propyl 2-propoxybenzoate

Propyl 2-propoxybenzoate

Cat. No. B8489140
M. Wt: 222.28 g/mol
InChI Key: OOTWRZYLVVPEHM-UHFFFAOYSA-N
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Patent
US06147111

Procedure details

A mixture of 3-hydroxybenzoic acid (10 g, 0.072 mol), potassium carbonate (22.0 g, 0.159 mol) and 1-iodopropane (20.5 ml, 35.7 g, 0.210 mol) in acetone (800 ml) was refluxed for 24 hours. The mixture was filtered, the filtrate was concentrated on the rotary evaporator and the concentrate was partitioned between water and diethyl ether. The aqueous layer was extracted with diethyl ether and the combined extracts were washed with saturated sodium bicarbonate solution and brine and then dried (MgSO4) and concentrated. Flash chromatography on silica gel (elution with 20-50% diethyl ether in n-hexane) gave propyl (3-propyloxy)benzoate. Yield 3.031 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[C:11](=[O:14])([O-])[O-].[K+].[K+].I[CH2:18][CH2:19][CH3:20].[CH3:21][C:22](C)=O>>[CH3:21][CH2:22][CH2:11][O:14][C:8]1[CH:9]=[CH:10][CH:2]=[CH:3][C:4]=1[C:5]([O:7][CH2:18][CH2:19][CH3:20])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20.5 mL
Type
reactant
Smiles
ICCC
Name
Quantity
800 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
the concentrate was partitioned between water and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
the combined extracts were washed with saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CCCOC1=C(C(=O)OCCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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